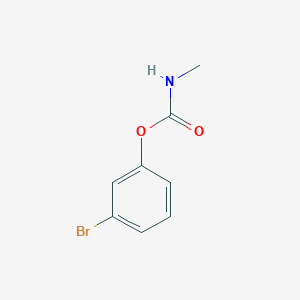

3-Bromophenyl methylcarbamate

Descripción general

Descripción

3-Bromophenyl methylcarbamate is a chemical compound with the molecular formula C8H8BrNO2. It belongs to the class of carbamates and is known for its unique properties that make it useful in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl methylcarbamate typically involves the reaction of 3-bromophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromophenol+Methyl isocyanate→3-Bromophenyl methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromophenyl methylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form 3-bromophenol and methylamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis: The major products are 3-bromophenol and methylamine.

Aplicaciones Científicas De Investigación

Insecticidal Properties

3-Bromophenyl methylcarbamate exhibits potent insecticidal properties through its mechanism of action, which involves the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in nerve impulse transmission. The inhibition leads to an accumulation of acetylcholine at synapses, causing overstimulation and eventual death in insects .

Comparative Insecticidal Efficacy

The following table summarizes insecticidal compounds similar to this compound, highlighting their key characteristics:

| Compound Name | Chemical Formula | Mechanism of Action |

|---|---|---|

| This compound | C8H8BrNO2 | AChE inhibition |

| Carbaryl | C12H15BrNO2 | AChE inhibition |

| Methiocarb | C10H12N2O3S | AChE inhibition |

| Propoxur | C11H15NO3 | AChE inhibition |

Agricultural Applications

Due to its insecticidal properties, this compound is utilized in agricultural practices for pest control. It is particularly effective against a range of agricultural pests, making it valuable for protecting crops from damage. Its application helps reduce the reliance on broader-spectrum pesticides, thus promoting more targeted pest management strategies.

Pharmaceutical Applications

In addition to its use in agriculture, this compound has potential applications in pharmaceuticals. Its ability to inhibit specific enzymes can be leveraged for developing drugs that target similar biochemical pathways. The compound's structural characteristics may also allow it to serve as a scaffold for synthesizing new therapeutic agents.

Case Studies

-

Carbamate Poisoning Management :

A study highlighted the management of carbamate poisoning in children exposed to pesticide residues containing carbamates like Carbaryl. The case emphasized the importance of prompt administration of antidotes such as Obidoxime over traditional treatments like atropine . Although this case did not directly involve this compound, it underscores the broader implications of carbamate compounds in public health. -

Toxicity Evaluation :

Research evaluating the toxicity of various carbamates indicated that compounds similar to this compound could have varying persistence and toxicity profiles against different insect species. Such studies are crucial for understanding how these compounds can be safely and effectively used in pest management strategies .

Mecanismo De Acción

The mechanism of action of 3-Bromophenyl methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by carbamoylation, leading to the disruption of normal biochemical pathways. This inhibition can affect various cellular processes, making it useful in research related to enzyme function and inhibition .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromophenol: Shares the bromophenyl group but lacks the carbamate functionality.

Methylcarbamate: Contains the carbamate group but lacks the bromophenyl group.

Uniqueness

3-Bromophenyl methylcarbamate is unique due to the presence of both the bromophenyl and carbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with either 3-bromophenol or methylcarbamate alone .

Actividad Biológica

3-Bromophenyl methylcarbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNO2, with a molecular weight of approximately 232.09 g/mol. The compound features a bromophenyl group attached to a methylcarbamate moiety, which contributes to its chemical reactivity and biological properties.

Research indicates that this compound exhibits its biological effects through various mechanisms, including:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors in cellular pathways, potentially modulating their activity.

- Induction of Apoptosis : In cancer cells, it may disrupt critical cellular processes, leading to apoptosis.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound showed significant inhibitory effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In a series of in vitro studies, this compound was evaluated for its anticancer properties against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.4 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.6 |

The IC50 values suggest that the compound exhibits promising cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry evaluated the antimicrobial properties of several carbamate derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

- Anticancer Mechanism Investigation : Research conducted at Lanzhou University explored the apoptotic effects of various carbamate compounds on cancer cells. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways in HeLa cells, indicating a potential mechanism for its anticancer activity .

Propiedades

IUPAC Name |

(3-bromophenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHYWLDQVOJAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879355 | |

| Record name | N-METHYL-3-BROMOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13538-60-8 | |

| Record name | Phenol, 3-bromo-, methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013538608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-3-BROMOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.